![molecular formula C9H8ClNO3 B2526162 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid CAS No. 1509078-81-2](/img/structure/B2526162.png)
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid is a chemical of interest in the field of organic synthesis and medicinal chemistry. It is a derivative of pyranopyridine, which is a fused heterocyclic compound that has garnered attention due to its potential biological activities and its use as an intermediate in the synthesis of various pharmaceutical agents.
Synthesis Analysis
The synthesis of related pyranopyridine derivatives has been explored in several studies. For instance, optimal conditions for the hydrolysis of 2-amino-3-cyanodihydropyranopyridines to yield substituted dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acids have been established . Additionally, convenient routes for the synthesis of 3-carboxamide derivatives from the corresponding 2-chlorocyano derivatives have been developed . These methods are significant as they provide a pathway to synthesize compounds structurally similar to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of compounds in the pyranopyridine family is characterized by a fused ring system that includes a pyridine and a pyran ring. The structural determination of these compounds is typically achieved through spectroscopic methods, as seen in the study of the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, where the structures of synthesized compounds were determined spectroscopically .
Chemical Reactions Analysis
Chemical reactions involving pyranopyridine derivatives can lead to a variety of products depending on the reaction conditions. For example, the reaction of acid chloride with 2,3-diaminopyridine can yield different products based on the presence of a base and the solvent used during the reaction . These findings are relevant as they provide insight into the reactivity of the pyranopyridine core, which is crucial for the functionalization of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. Pyranopyridine derivatives are generally solid at room temperature and their physical properties such as melting point, solubility, and stability can be influenced by the substituents on the core structure. The chemical properties, including reactivity and acidity, are also affected by the functional groups attached to the pyranopyridine framework.
科学的研究の応用
Synthesis and Application in Medicinal Chemistry
The pyranopyrimidine core, closely related to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid, is highly valued in medicinal and pharmaceutical industries for its broad synthetic applications and bioavailability. Recent research emphasizes the importance of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, underscoring their applicability in developing lead molecules through diversified catalysts such as organocatalysts, metal catalysts, and nanocatalysts. This approach highlights a strategic pathway for synthesizing compounds with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Role in Corrosion Inhibition
Quinoline and its derivatives, including structures similar to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid, are recognized for their anticorrosive properties. These compounds effectively adsorb onto metal surfaces to form stable chelating complexes, demonstrating their potential as corrosion inhibitors in various industrial applications. The review of quinoline-based compounds as anticorrosive materials presents a comprehensive analysis of their effectiveness and application in protecting metals from corrosion (Verma, Quraishi, & Ebenso, 2020).
Advances in Heterocyclic Chemistry
The study of heterocyclic compounds, including pyrazole derivatives and their pharmacological properties, provides insight into the significance of compounds like 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid in developing new pharmaceuticals. Heterocyclic chemistry plays a crucial role in drug development, with compounds featuring heteroatoms like nitrogen, oxygen, and sulfur. This research explores the synthetic approaches, biological activities, and potential applications of these heterocyclic ring structures in medicine and pharmacology (Bhattacharya et al., 2022).
Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids, including those related to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid, explores their role as biocatalyst inhibitors. Carboxylic acids can inhibit microbial growth at concentrations below desired yields, impacting the production of biorenewable chemicals. Understanding the mechanisms of biocatalyst inhibition by these acids aids in engineering robust strains for industrial applications, highlighting the importance of carboxylic acids in both biotechnology and pharmaceutical industries (Jarboe, Royce, & Liu, 2013).
特性
IUPAC Name |
2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-8-6(9(12)13)3-5-4-14-2-1-7(5)11-8/h3H,1-2,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNVQOCGMYZCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B2526080.png)
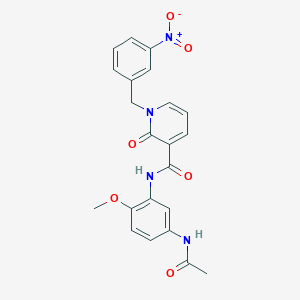
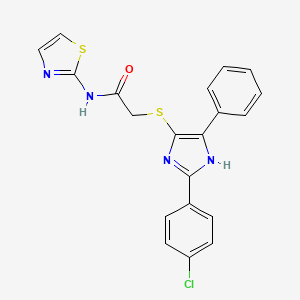
![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2526085.png)
![N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide](/img/structure/B2526086.png)
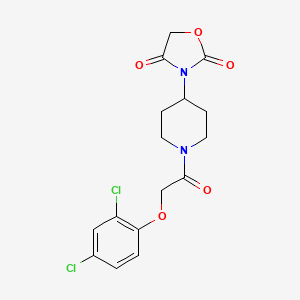
![N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2526090.png)
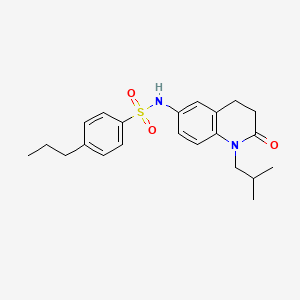
![diethyl 2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2526095.png)
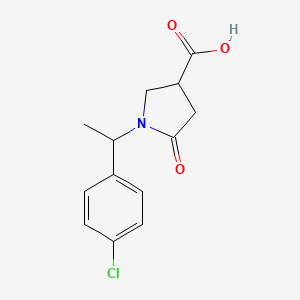
![2-cyclohexyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2526098.png)

![2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide](/img/structure/B2526100.png)
![(Z)-ethyl 2-methyl-4-(((6-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2526101.png)